2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide
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Overview
Description
2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of an amino group at the 2-position, a dichlorophenyl group at the N-position, and a carboxamide group at the 4-position of the pyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide typically involves the reaction of 2-amino-4-chloropyridine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3,4-dichlorophenyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-amino-N-(2,4-dichlorophenyl)pyridine-4-carboxamide: Similar structure but with the dichlorophenyl group at the 2,4-positions.
2-amino-N-(3,5-dichlorophenyl)pyridine-4-carboxamide: Similar structure but with the dichlorophenyl group at the 3,5-positions.
Uniqueness
2-amino-N-(3,4-dichlorophenyl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorophenyl group at the 3,4-positions and the carboxamide group at the 4-position of the pyridine ring may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
1274822-93-3 |
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Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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